molecular formula C20H13N5O3S B11454082 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline

2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline

Cat. No.: B11454082
M. Wt: 403.4 g/mol
InChI Key: HXRPRBUOFHTWFF-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline is a complex heterocyclic compound that combines several functional groups, including a benzodioxole, triazole, thiadiazole, and quinoline. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H13N5O3S/c1-26-13-4-6-14-11(8-13)2-5-15(21-14)19-24-25-18(22-23-20(25)29-19)12-3-7-16-17(9-12)28-10-27-16/h2-9H,10H2,1H3

InChI Key

HXRPRBUOFHTWFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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